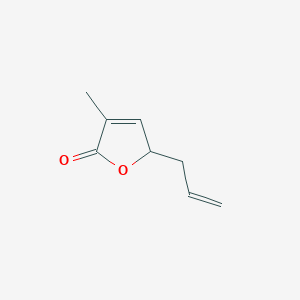

2(5H)-Furanone, 3-methyl-5-(2-propenyl)-

Description

Overview of 2(5H)-Furanone Derivatives in Natural Products Research

The 2(5H)-furanone scaffold is a recurring theme in the chemistry of natural products, exhibiting a wide spectrum of biological activities. researchgate.netnih.gov These compounds have been isolated from a diverse range of sources, including plants, marine organisms, and microorganisms. nih.govresearchgate.net Their biological roles are equally varied, encompassing functions as signaling molecules, defense compounds, and growth inhibitors. nih.govnih.gov

For instance, halogenated furanones isolated from the red alga Delisea pulchra are known to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism, thereby inhibiting biofilm formation. nih.govunipi.it This has sparked considerable interest in the synthesis of furanone derivatives as potential anti-biofouling and antimicrobial agents. nih.govnih.gov Furthermore, many furanone-containing natural products have demonstrated cytotoxic, anti-inflammatory, and antifungal properties, making them attractive lead structures in drug discovery. nih.govunipi.it

Significance of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- within Substituted 2(5H)-Furanone Chemical Space

While specific research on 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- is not extensively documented in publicly available literature, its structural features—a methyl group at the 3-position and an allyl group at the 5-position—place it within a significant area of substituted 2(5H)-furanone chemistry. The substitution pattern on the furanone ring is crucial for its chemical reactivity and biological activity.

The 3-position of the 2(5H)-furanone ring is a common site for substitution, and the nature of the substituent can significantly influence the molecule's properties. The 5-position is also critical, as it is adjacent to the ring oxygen and can exist as a stereocenter, leading to the possibility of chiral derivatives. The presence of an allyl group at the 5-position introduces a reactive alkene functionality, which can be a handle for further chemical transformations, potentially leading to more complex molecular architectures.

Historical Development of Research on 2(5H)-Furanones and Related Structures

The study of furanones has a rich history, dating back to early investigations of natural product chemistry. The elucidation of the structures of various furanone-containing compounds isolated from natural sources laid the groundwork for subsequent synthetic efforts. Early synthetic methods often involved the oxidation of furfural (B47365) or the cyclization of appropriate acyclic precursors. researchgate.netorgsyn.org

A significant portion of the historical research has been driven by the desire to synthesize naturally occurring furanones and to understand their structure-activity relationships. The development of new synthetic methodologies for the construction and functionalization of the 2(5H)-furanone ring has been a continuous area of focus. researchgate.net Techniques such as photochemical cycloadditions, intramolecular Wittig reactions, and various transition-metal-catalyzed reactions have been employed to create a diverse library of substituted furanones. researchgate.nettandfonline.com

More recently, the focus has expanded to include the development of enantioselective syntheses of chiral 2(5H)-furanones, as the stereochemistry at the 5-position is often critical for biological activity. nih.gov The ongoing research into the biological properties of these compounds, particularly in areas like quorum sensing inhibition and anticancer activity, continues to fuel the exploration of this fascinating class of heterocycles. nih.govnih.govunipi.it

Chemical Data

Table 1: Physicochemical Properties of 3-Methyl-2(5H)-furanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H6O2 | nih.govsigmaaldrich.comnist.gov |

| Molecular Weight | 98.10 g/mol | nih.govsigmaaldrich.com |

| Boiling Point | 97-99 °C at 20 mmHg | sigmaaldrich.com |

| Density | 1.13 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.467 | sigmaaldrich.com |

Table 2: Spectroscopic Data for 3-Methyl-2(5H)-furanone

| Spectroscopy Type | Data | Source |

|---|---|---|

| 13C NMR | Spectra available | spectrabase.com |

| 1H NMR | Spectra available | spectrabase.com |

| Mass Spectrum (EI) | Spectra available | nist.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

646504-95-2 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

4-methyl-2-prop-2-enyl-2H-furan-5-one |

InChI |

InChI=1S/C8H10O2/c1-3-4-7-5-6(2)8(9)10-7/h3,5,7H,1,4H2,2H3 |

InChI Key |

FVQKQIVHXIAUBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(OC1=O)CC=C |

Origin of Product |

United States |

Natural Occurrence and Biogenesis of 2 5h Furanone, 3 Methyl 5 2 Propenyl and Analogues

Natural Sources and Distribution in Biological Systems

While the specific isolation of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- from plant species is not documented in available literature, its analogue, 3-methyl-2(5H)-furanone , has been identified in several plants. It is reported as a volatile constituent in Morithamnus crassus, Nicotiana tabacum (tobacco), and Achillea ageratum. nist.gov Furthermore, it is a known flavor component of pandan leaves (Pandanus amaryllifolius). researchgate.net

Other furanone derivatives have also been isolated from various plant sources. For instance, a series of 2(5H)-furanone sesquiterpenes were identified in Eremophila bignoniiflora, an Australian shrub used in traditional medicine. nih.gov The well-known ascorbic acid (Vitamin C) is a prominent example of a complex furanone derivative found widely in plants. thegoodscentscompany.com

Table 1: Documented Plant Sources of 3-Methyl-2(5H)-furanone

| Plant Species | Common Name |

|---|---|

| Morithamnus crassus | - |

| Nicotiana tabacum | Tobacco |

| Achillea ageratum | - |

This table is based on documented occurrences of the analogue, 3-methyl-2(5H)-furanone, due to a lack of specific data for 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-.

Certain furanones are produced by fungi. For example, the mushroom Lactarius helvus is known to produce sotolon, a potent flavor compound with a 2(5H)-furanone core. tcichemicals.com The basidiomycete Aporpium caryae has been found to produce furanone derivatives with an exo-double bond, known as aporpinones. researchgate.net However, the identification of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- as a fungal metabolite has not been specifically reported.

Furanones are significant contributors to the flavor profiles of a wide range of food products. The analogue 3-methyl-2(5H)-furanone has been detected in Thai soy sauce and roasted Arabica coffee beans. researchgate.net Other furanones, such as sotolon, are found in aged sake, rum, and sherry. tcichemicals.com 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound in many fruits, including strawberries and raspberries, and is also formed during the Maillard reaction in cooked foods. nih.gov A method for the determination of 2(5H)-furanone and 3-methyl-2(5H)-furanone in meat, cheese, and fish has been developed, suggesting their relevance in these food matrices, particularly in smoked products. thegoodscentscompany.com

Table 2: Selected Food and Fermented Products Containing Furanone Analogues

| Furanone Analogue | Food/Fermented Product |

|---|---|

| 3-Methyl-2(5H)-furanone | Thai soy sauce, Roasted Arabica coffee |

| Sotolon | Aged sake, Rum, Sherry, Fenugreek |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | Strawberries, Raspberries, Pineapple, Tomato |

This table highlights the presence of various furanone analogues in food, as specific data for 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- is not available.

Biosynthetic Pathways and Precursors to 2(5H)-Furanone Structures

The biosynthesis of furanones can occur through various metabolic routes, including pathways involving sugars and amino acids.

Specific biosynthetic pathways for 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- have not been elucidated. However, the biogenesis of related furanones offers potential insights. For many furanones found in fruits and fermented products, the pathways are still under investigation. thegoodscentscompany.com

In the case of sotolon, it is proposed to be formed spontaneously from amino acids like threonine and 4-hydroxy-L-leucine. thegoodscentscompany.com The biosynthesis of the important flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in fruits has been shown to originate from D-fructose-1,6-diphosphate. nih.gov For the aporpinones produced by the fungus Aporpium caryae, a mixed biogenesis involving the acetate-malonate pathway followed by prenylation has been suggested. researchgate.net It is conceivable that the biosynthesis of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- could involve the modification of a precursor derived from amino acid or carbohydrate metabolism, where the allyl group is introduced via a prenyl transfer reaction.

The formation of furanones in biological systems is often mediated by specific enzymes. For example, the biosynthesis of ascorbic acid in plants and erythroascorbic acid in yeast from sugars has been characterized at the enzymatic level. thegoodscentscompany.com

Biocatalysis offers a promising approach for the synthesis of furanones. One-pot enzymatic cascades have been developed for the production of furan-based compounds. For instance, a four-enzyme cascade has been utilized for the conversion of 5-(hydroxymethyl)furfural to 5-(aminomethyl)-2-furancarboxylic acid. rsc.org While not specific to the target compound, this demonstrates the potential for using enzymatic systems to produce functionalized furan (B31954) derivatives. The development of biocatalytic processes for the glucosylation of furanones, which can act as flavor precursors, has also been explored using recombinant plant glucosyltransferases expressed in E. coli. tcichemicals.com

Synthetic Methodologies and Chemical Transformations of 2 5h Furanone, 3 Methyl 5 2 Propenyl

Total Synthesis Approaches to 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-

While a specific total synthesis for 2(5H)-furanone, 3-methyl-5-(2-propenyl)- is not extensively documented, its synthesis can be envisioned through established methodologies for constructing substituted butenolides. General methods often rely on the cyclization of functionalized precursors or the modification of existing furanone cores. oup.comacs.orgnih.gov

One plausible strategy involves a titanium-mediated aldol (B89426) addition followed by cyclization. mdpi.comresearchgate.net For instance, a crossed Ti-direct aldol addition between a ketone and an α,α-dimethoxyketone can lead to the formation of the furanone ring in a one-pot procedure. mdpi.com A plausible route to the target compound could start from a Ti-mediated aldol reaction of a suitable ketone with an allyl-substituted carbonyl acceptor.

Another general approach involves the oxidation of substituted furans. chemrxiv.org Diels-Alder reactions between furans and singlet oxygen can generate hydroperoxide intermediates that, upon treatment with an iron(II) catalyst, undergo fragmentation to yield functionalized butenolides. chemrxiv.org Furthermore, the synthesis of the related 3-methyl-2(5H)-furanone has been achieved via the methylation of a 3-lithiofuryl phosphorodiamidate intermediate, followed by acidic workup. orgsyn.org Adapting such a route would involve starting with a 5-allyl substituted furan (B31954) derivative.

A summary of general synthetic approaches is presented below.

| Synthetic Strategy | Key Reagents/Intermediates | Description | Reference |

| Ti-Mediated Annulation | TiCl₄, Ketone, α,α-Dimethoxyketone | A one-pot method involving a crossed Ti-direct aldol addition followed by acid-induced cyclo-condensation. | mdpi.comresearchgate.net |

| Furan Oxidation | Furan, ¹O₂, Iron(II) salts | Diels-Alder reaction of a furan with singlet oxygen gives an intermediate which fragments to a butenolide. | chemrxiv.org |

| Lithiation/Alkylation | Lithiated Furan Derivative, Methyl Iodide | Lithiation of a furan derivative followed by trapping with an electrophile (e.g., methyl iodide) and subsequent hydrolysis. | orgsyn.org |

| Ring-Closing Metathesis (RCM) | Grubbs Catalyst, Acyclic Ester Precursor | RCM of a diene-containing ester can form the furanone ring, a method with broad functional group tolerance. | oregonstate.edu |

Stereoselective Synthesis of Substituted 2(5H)-Furanone Derivatives

Achieving stereocontrol in the synthesis of substituted furanones is crucial, particularly for creating chiral molecules with potential biological activity. A primary strategy involves the use of chiral auxiliaries, which are stereogenic units temporarily attached to the molecule to direct the stereochemical outcome of a reaction. wikipedia.org

One effective method utilizes chiral auxiliaries derived from natural products like l-menthol (B7771125) and l-borneol. mdpi.comnih.gov These auxiliaries can be attached at the C5 position of the furanone precursor, such as mucochloric or mucobromic acid. The resulting diastereomeric mixture of 5-alkoxy-3,4-dihalo-2(5H)-furanones can often be separated by recrystallization to isolate a single stereoisomer. nih.gov This chiral furanone can then undergo further transformations, with the auxiliary guiding the stereochemistry of the reaction before being cleaved. For example, the thiolation of (S)-stereoisomers of 5-alkoxy-3,4-dihalo-2(5H)-furanones proceeds in a highly regioselective manner to give 4-thiosubstituted products. mdpi.com

Another powerful technique is the organocatalytic asymmetric Michael addition of aldehydes to 2(5H)-furanones, which can create highly functionalized chiral γ-lactones with up to three contiguous stereocenters with high diastereoselectivity and enantioselectivity. rsc.org Furthermore, photochemical [2+2] cycloadditions of chiral 2(5H)-furanones have been studied extensively, where the substituent at the stereogenic center influences the facial diastereoselectivity of the cycloaddition. nih.govresearchgate.net

| Stereoselective Method | Key Feature | Typical Outcome | Reference |

| Chiral Auxiliaries | Use of recoverable chiral groups (e.g., l-menthyloxy, l-bornyloxy, oxazolidinones). wikipedia.org | High diastereoselectivity in subsequent reactions like alkylations or additions. | wikipedia.orgmdpi.comnih.gov |

| Organocatalysis | Asymmetric Michael addition of aldehydes to furanones catalyzed by chiral amines. | Forms functionalized γ-lactones with high ee and dr. | rsc.org |

| Photochemical Cycloaddition | [2+2] cycloaddition of chiral furanones to alkenes or acetylene. | Diastereoselective formation of cyclobutane (B1203170) rings. | nih.govresearchgate.netacs.org |

Synthetic Utility of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- as a Chemical Synthon

The 2(5H)-furanone framework is a valuable building block, or synthon, for constructing more complex molecules, including other heterocyclic systems and natural products. chemrxiv.org The title compound, with its multiple functional groups, offers several handles for synthetic transformations.

The α,β-unsaturated lactone system is a classic Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the C4 position. researchgate.netwikipedia.org The lactone itself can be transformed; for instance, catalytic hydrogenation can reduce the double bond to yield the corresponding saturated γ-butyrolactone, while stronger reducing agents can open the ring to form diols. researchgate.net

Furthermore, the furanone ring can be a precursor to other heterocycles. Reactions with nitrogen nucleophiles like hydrazine (B178648) can lead to ring transformation, yielding pyridazinone derivatives. nih.gov The allyl group at the C5 position provides another site for modification, such as through olefin metathesis, oxidation, or addition reactions, further expanding the synthetic potential of the molecule.

Chemical Modifications and Derivatization Reactions of the Furanone Core

Functional group interconversions are fundamental transformations that alter the reactivity and structure of the furanone core. A key reaction is the hydrogenation of the endocyclic double bond, which converts the α,β-unsaturated lactone into a saturated γ-butyrolactone. This transformation is often achieved using catalytic hydrogenation.

The lactone (cyclic ester) functionality can undergo various reactions. Hydrolysis under basic or acidic conditions opens the ring to form a γ-hydroxy carboxylic acid. Reduction of the lactone, typically with powerful reducing agents like lithium aluminum hydride, yields a 1,4-diol.

The substituents on the furanone ring also offer opportunities for transformation. For example, in halogenated furanones, the halogens can be substituted by various nucleophiles or participate in cross-coupling reactions to form new C-C bonds. nih.gov The synthesis of butenolides with diverse remote functional groups has been achieved through the radical fragmentation of furan-hydroperoxide intermediates, allowing for the introduction of halides, azides, and other groups. chemrxiv.orgresearchgate.net

The electron-deficient double bond of the 2(5H)-furanone ring is susceptible to attack by radicals. Photochemically generated radicals can add to this double bond, providing a pathway to functionalize the furanone core. tandfonline.com

The most prominent photochemical reaction of 2(5H)-furanones is the [2+2] photocycloaddition. tandfonline.comacs.org When irradiated with UV light in the presence of an alkene or alkyne, the furanone can undergo a cycloaddition to form a cyclobutane ring. nih.govacs.org This reaction proceeds through the formation of a triplet 1,4-biradical intermediate. nih.gov These photocycloadditions can be performed intramolecularly, where the furanone is tethered to an alkene, leading to the regio- and diastereoselective formation of tricyclic compounds. researchgate.net The stereoselectivity of these reactions is often influenced by the chirality present elsewhere in the molecule, making it a valuable tool in asymmetric synthesis. researchgate.net

| Reaction Type | Reactant | Product Type | Mechanism | Reference |

| Photochemical [2+2] Cycloaddition | Alkene / Alkyne | Fused Cyclobutane/Cyclobutene Ring | Formation of a triplet 1,4-biradical intermediate. | acs.orgnih.gov |

| Intramolecular Photocycloaddition | Tethered Alkene | Tricyclic Fused System | As above, but intramolecular. | researchgate.net |

| Radical Addition | Radical Species (e.g., from alcohols) | Substituted γ-Butyrolactone | Addition of radical to the C=C double bond. | tandfonline.com |

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds, including 2(5H)-furanones. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon (C4) of the furanone's conjugated system. organic-chemistry.org A wide variety of nucleophiles can be used, including enolates, amines, thiols, and stabilized carbanions like those derived from malonates. wikipedia.orgsigmaaldrich.com This reaction is a reliable method for forming C-C and C-heteroatom bonds at the C4 position, leading to a diverse range of substituted γ-lactones. rsc.org

Aldol reactions involve the reaction of an enolate with a carbonyl compound. acs.orgresearchgate.net While Michael addition to the furanone ring is more common, aldol-type reactions are also possible. For instance, 3-silyloxyfurans can undergo stereoselective aldol reactions with aldehydes in the presence of a Lewis acid. acs.org Additionally, a direct aldol reaction of 2(5H)-furanone with aromatic aldehydes, catalyzed by organocatalysts, has been used to synthesize 5-substituted γ-butenolides. sigmaaldrich.com In the case of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-, the C3-methyl group could potentially be deprotonated to form an enolate, which could then react with an external aldehyde or ketone, although this reactivity may be less favorable than Michael additions to the ring.

Molecular Interactions and Biological Activities of 2 5h Furanone, 3 Methyl 5 2 Propenyl Analogues

Structure-Activity Relationship (SAR) Studies of Furanone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a furanone derivative correlates with its biological function. These investigations reveal the key structural features and substituent effects that govern the potency and selectivity of these compounds.

The biological activity of 2(5H)-furanone derivatives is intrinsically linked to the nature and position of substituents on the furanone ring. The core lactone ring, with its conjugated double bond and carbonyl group, is a key reactive feature. researchgate.net Studies on various analogues have identified several structural determinants critical for specific biological outcomes.

For instance, in the context of anticancer activity, the substitution pattern on the furanone ring is paramount. Research on a series of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one (mucochloric acid) derivatives revealed that the substituent at the C-5 position plays a significant role in cytotoxicity. nih.gov Specifically, derivatives featuring a branched alkoxy group at C-5 demonstrated the highest anticancer properties against non-small cell lung cancer cells (A549). nih.gov In another study, the attachment of a large aromatic system, such as in (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone, was found to confer potent cytotoxic activity. researchgate.net Furthermore, the combination of a sulfonyl group with the unsaturated γ-lactone moiety is considered an effective strategy for diversifying or enhancing biological activity. researchgate.netnih.gov

The electronic and steric properties of substituents have a profound influence on the bioactivity of furanone compounds. Modifications can alter a molecule's polarity, reactivity, and ability to bind to biological targets.

Anticancer Activity: In one study, while branched alkoxy groups at the C-5 position were crucial, subsequent modifications at the C-4 position of the 2(5H)-furanone ring resulted in only slight improvements to the compounds' antiproliferative properties. nih.gov This suggests a high degree of positional sensitivity for substituent effects. Another study reported that increasing the polarity of furanone derivatives through specific substitutions enhanced their activity against tumor cell lines, potentially by improving interactions with biological structures like choline (B1196258) enzymes. rsc.org

Antimicrobial Activity: The introduction of a sulfonyl group and a chiral terpene moiety, such as l-borneol, into the furanone structure can produce prominent antimicrobial activity. nih.gov The resulting compound exhibited significant efficacy against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov This highlights how combining the furanone core with other bioactive fragments can lead to synergistic effects and potent new derivatives.

Receptor Binding and Enzyme Modulation Studies

Furanone derivatives have been investigated for their ability to interact with and modulate the activity of various enzymes, which is a key mechanism underlying their therapeutic potential.

Monoamine oxidase (MAO) and Catechol-O-methyltransferase (COMT) are critical enzymes in neurotransmitter metabolism and are established targets for drugs treating Parkinson's disease. nih.govnih.gov Theoretical docking studies have been employed to evaluate the interaction between dihydrofuran-2-one derivatives and these enzymes. cerradopub.com.br

A 2024 study used theoretical models to assess the binding of 30 dihydrofuran-2-one derivatives to MAO-B and COMT. cerradopub.com.br The results indicated that several derivatives could potentially act as inhibitors. The study calculated the inhibition constants (Ki) for these interactions, showing that some furanone derivatives had lower Ki values than established drugs, suggesting a stronger potential binding affinity. cerradopub.com.brcerradopub.com.br These findings suggest that the furanone scaffold is a promising template for developing novel MAO-B and COMT inhibitors. cerradopub.com.brcerradopub.com.br

| Compound | Inhibition Constant (Ki) |

|---|---|

| Dihydrofuran-2-one Derivative 2 | Lower than controls |

| Dihydrofuran-2-one Derivative 3 | Lower than controls |

| Dihydrofuran-2-one Derivative 12 | Lower than controls |

| Dihydrofuran-2-one Derivative 26 | Lower than controls |

| Selegiline (Control) | Reference Value |

| Rasagiline (Control) | Reference Value |

| Safinamide (Control) | Reference Value |

The biological effects of furanone derivatives extend beyond MAO and COMT. Many natural and synthetic furanones are known to inhibit quorum sensing in bacteria, a cell-to-cell communication process that regulates virulence and biofilm formation. researchgate.net

Studies have shown that sulfur-containing 2(5H)-furanone derivatives can effectively repress biofilm formation by various Gram-positive bacteria. nih.gov For example, a derivative containing an l-borneol moiety was highly active against S. aureus and B. subtilis, with Minimum Inhibitory Concentrations (MICs) of 8 µg/mL. nih.gov Another derivative, F105, demonstrated moderate antifungal activity and acted synergistically with antifungal agents like fluconazole (B54011) and terbinafine, reducing their required MICs by four-fold. nih.gov This suggests the furanone may interfere with fungal enzymes or proteins, enhancing the efficacy of conventional drugs.

Modulation of Biological Processes in Model Systems

The molecular interactions of furanone derivatives translate into the modulation of complex biological processes in cellular and animal models. These studies provide crucial insights into their potential therapeutic applications.

Research has shown that specific 3,4-dichloro-2(5H)-furanone derivatives, which exhibited high selectivity for non-small cell lung cancer cells (A549), were able to induce cell cycle arrest at the G2 phase. nih.gov Furthermore, these compounds triggered a caspase-independent cell death pathway, demonstrating a distinct mechanism of anticancer action. nih.gov One of these derivatives also acted synergistically with the established cancer drug erlotinib. nih.gov

In the realm of infectious disease, furanone derivatives have been shown to modulate host-pathogen interactions. In a rat model of an infected skin wound, treatment with a combination of the antibiotic gentamicin (B1671437) and a 2(5H)-furanone sulfone derivative accelerated bacterial decontamination and improved wound healing. nih.gov This demonstrates the ability of the furanone compound to modulate a complex biological process involving bacterial infection and host tissue repair. Additionally, many furanone derivatives have demonstrated the ability to inhibit biofilm formation by pathogenic bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis in in-vitro models. nih.gov

| Furanone Derivative Type | Model System | Observed Biological Effect | Source |

|---|---|---|---|

| 3,4-dichloro-5-(branched alkoxy)-2(5H)-furanones | A549 lung cancer cell line | Induction of G2 phase cell cycle arrest and caspase-independent cell death. | nih.gov |

| 2(5H)-furanone sulfone with l-borneol moiety | Rat model of infected skin wound | Accelerated bacterial decontamination and improved wound healing (in combination with gentamicin). | nih.gov |

| Sulfur-containing 2(5H)-furanones | In-vitro bacterial cultures (S. aureus, B. subtilis) | Inhibition of biofilm formation. | nih.gov |

| 4-arylamino-2(5H)-furanone derivatives | HepG-2, HCT116, MCF-7 cancer cell lines | Exhibited high cytotoxic activity. | rsc.org |

Influence on Microbial Quorum Sensing Mechanisms

Analogues of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- have been identified as potent inhibitors of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate group behaviors. This interference with microbial signaling is a key aspect of their biological activity.

The primary mechanism of action for many furanone derivatives is the disruption of N-Acylhomoserine lactone (AHL) signaling pathways, which are prevalent in Gram-negative bacteria. nih.govresearchgate.net These compounds can act as antagonists, competing with the natural AHL signal molecules for binding sites on transcriptional regulator proteins, such as LasR in Pseudomonas aeruginosa. nih.gov This competitive inhibition prevents the activation of genes responsible for a variety of virulence factors and biofilm formation.

Research has shown that the specific structure of the furanone analogue, including the nature and position of substituents on the furanone ring, is critical to its inhibitory efficacy. For instance, halogenated furanones, such as those originally isolated from the marine alga Delisea pulchra, and their synthetic counterparts have demonstrated significant anti-QS activity. nih.gov The length of the acyl chain and the pattern of bromination on the furanone structure have been shown to be crucial for reducing biofilm formation in various bacteria. nih.gov

Studies using the biosensor strain Chromobacterium violaceum CV026, which produces the purple pigment violacein (B1683560) in response to short-chain AHLs, have demonstrated that 2(5H)-furanone can significantly reduce pigment production in a dose-dependent manner. This indicates a direct interference with the QS system without inhibiting bacterial growth. nih.govresearchgate.net The ability of 2(5H)-furanone to inhibit both short and long-chain AHLs suggests it could be a broad-spectrum quorum quenching agent, effective against mixed bacterial communities. nih.gov This disruption of QS has been shown to effectively reduce biofilm formation by various environmental and pathogenic bacteria, including Aeromonas hydrophila and P. marina. nih.govdoaj.org

| Furanone Analogue | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| 2(5H)-Furanone | Chromobacterium violaceum CV026 | Inhibition of AHL-induced violacein production | nih.govresearchgate.net |

| 2(5H)-Furanone | Aeromonas hydrophila | Significant reduction in biofilm formation | nih.gov |

| Halogenated Furanones (C-30 and GBr) | Pseudomonas aeruginosa | Inhibition of pyocyanin (B1662382) production, biofilm formation, and swarming motility | nih.gov |

| 2(5H)-Furanone | Pseudoalteromonas marina | Alteration of extracellular polymeric substances (EPS) and reduction of bacterial density in biofilms | doaj.org |

Phytoregulatory Effects and Interactions in Plant Biology (e.g., Seed Germination Modulation)

Certain analogues of 2(5H)-Furanone have been identified as significant modulators of plant physiological processes, most notably seed germination. These compounds can act as inhibitors, influencing the delicate hormonal balance that governs the transition from dormancy to active growth.

A key example is the smoke-derived butenolide, 3,4,5-trimethyl-2(5H)-furanone (TMB), which functions as a seed germination inhibitor. researchgate.net The germination of seeds is a complex process tightly regulated by the interplay of growth-promoting hormones, such as gibberellins (B7789140) (GA), and growth-inhibiting hormones, like abscisic acid (ABA). uv.mx Germination is typically initiated when the balance shifts in favor of GAs, which stimulate the production of hydrolytic enzymes that break down stored food reserves in the seed. uv.mxmdpi.com

Research indicates that TMB can significantly reduce the germination-stimulatory effect of another smoke-derived butenolide, karrikinolide (KAR1), when they are applied together to seeds. researchgate.net While the precise mechanism of TMB's inhibitory action is still under investigation, it is hypothesized to interfere with the signaling pathways of growth-promoting hormones. By acting as an antagonist or by modulating the synthesis or reception of hormones like GA, furanone inhibitors can maintain a state of dormancy even under otherwise favorable conditions. researchgate.netuv.mx This interaction highlights the potential for these compounds in agricultural applications for controlling weed germination or synchronizing crop emergence.

| Compound | Observed Effect | Mechanism Context | Reference |

|---|---|---|---|

| 3,4,5-trimethyl-2(5H)-furanone (TMB) | Inhibits seed germination | Reduces the stimulatory activity of karrikinolide (KAR1) | researchgate.net |

Mechanistic Studies of Antioxidant Properties

Furanone derivatives have demonstrated notable antioxidant activities, which are attributed to their chemical structure and ability to neutralize reactive oxygen species (ROS). The mechanisms underlying these properties involve the scavenging of free radicals, which are implicated in oxidative stress and cellular damage.

The antioxidant capacity of furanone compounds is often linked to their ability to act as hydrogen or electron donors. nih.govmdpi.com The core mechanisms by which antioxidants can neutralize free radicals include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). mdpi.com Furanones, particularly those with hydroxyl substitutions, can participate in these reactions. For example, some food-derived furanones exhibit antioxidant activity comparable to that of ascorbic acid (Vitamin C). nih.gov

Investigations into the antioxidant properties of furan (B31954) derivatives suggest they can effectively scavenge superoxide (B77818) and hydroxyl radicals and reduce lipid peroxidation. nih.gov The presence of phenol (B47542) moieties on the furanone skeleton can enhance lipophilicity and, consequently, the antioxidant effect. nih.gov The evolved biological function of many furanones may be related to their easily oxidized nature, which allows them to act as effective signaling molecules and, coincidentally, provides them with both mutagenic and anti-carcinogenic (antioxidant) properties. nih.gov

Investigations into Antimicrobial Activities

Specific analogues of 2(5H)-Furanone have been synthesized and evaluated for their direct antimicrobial properties, revealing potent activity primarily against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus. frontiersin.orgnih.govmdpi.com

One extensively studied analogue is 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone, known as F105. frontiersin.orgnih.govnih.gov This compound has demonstrated significant bactericidal properties against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. frontiersin.orgnih.gov Studies have shown that both the sulfonyl group and the l-menthol (B7771125) moiety are essential for its bactericidal activity, as analogues lacking either of these functional groups showed no activity against S. aureus. frontiersin.orgnih.gov F105 also exhibits pronounced activity against biofilm-embedded S. aureus, a critical factor in chronic infections. nih.gov

Another derivative, named F131, which possesses a sulfonyl group and an l-borneol moiety, also shows prominent activity against S. aureus and Bacillus subtilis. nih.gov A key finding is the synergistic effect these furanone analogues exhibit when combined with conventional antibiotics. F105 was found to increase the efficacy of aminoglycosides (amikacin, gentamicin, kanamycin), and F131 enhanced the activity of gentamicin and amikacin (B45834) against S. aureus. nih.govmdpi.comnih.gov This suggests that these compounds could be used to restore the efficacy of existing antibiotics against resistant bacterial strains.

| Compound | Target Organism | MIC (mg/L) | MBC (mg/L) | Reference |

|---|---|---|---|---|

| F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone) | S. aureus (MSSA) | 10 | 40 | nih.govmdpi.com |

| S. aureus (MRSA) | 20 | - | nih.gov | |

| F131 (5(S)-3-Chloro-4-[(4-chlorophenyl)sulfonyl]-5-[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]-heptan-2-yloxy]-2(5H)-furanone) | S. aureus | 8 | - | nih.gov |

| B. subtilis | 8 | - | nih.gov |

MIC: Minimum Inhibitory Concentration; MBC: Minimal Bactericidal Concentration.

Exploration of Anti-inflammatory and Analgesic Mechanisms (excluding clinical efficacy)

The furanone scaffold is a core structure in a variety of compounds investigated for their anti-inflammatory and analgesic potential. Mechanistic studies suggest that these derivatives can modulate key pathways involved in inflammation and pain signaling.

A primary mechanism for the anti-inflammatory action of furanone derivatives is the inhibition of enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.govtandfonline.com These enzymes are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By suppressing COX and LOX, these compounds can reduce the inflammatory response. Some novel pyridazinone derivatives synthesized from furanone precursors have shown promising dual COX-2/15-LOX inhibition. tandfonline.com The inhibition of nitric oxide (NO) production, another important inflammatory mediator, has also been proposed as a mechanism for some benzofuran (B130515) derivatives. nih.gov

The analgesic properties of furanone analogues have been evaluated in various preclinical models. These compounds have shown efficacy in tests that measure both peripherally and centrally mediated pain. nih.gov For instance, some 2(3H)-furanones demonstrated analgesic effects in the acetic acid-induced writhing test, which reflects peripheral pain mechanisms often linked to inflammation, and the hot-plate test, which indicates a central analgesic effect. nih.gov Further mechanistic investigations into acetylenic furan derivatives suggest that their antinociceptive effects may be mediated through the modulation of muscarinic cholinergic receptors, rather than the opioidergic system. researchgate.net

| Compound Class | Proposed Anti-inflammatory Mechanism | Proposed Analgesic Mechanism | Reference |

|---|---|---|---|

| Furanone Derivatives | Suppression of O₂, NO, and PGE₂ production; Regulation of inflammatory mediator mRNA | Not specified | nih.gov |

| 3-Arylidene-5-(4-chloro-phenyl)-2(3H)-furanones | Inhibition of carrageenan-induced edema; Reduced lipid peroxidation | Activity in acetic acid writhing test (peripheral) and hot-plate test (central) | nih.gov |

| Pyridazinone derivatives (from furanones) | Dual inhibition of COX-2 and 15-LOX; Inhibition of TNF-α | Not specified | tandfonline.com |

| Acetylenic furan derivatives | Not specified | Modulation of muscarinic cholinergic receptors | researchgate.net |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Trivial Name |

|---|---|

| 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- | - |

| 3,4,5-trimethyl-2(5H)-furanone | TMB |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone | F105 |

| 5(S)-3-Chloro-4-[(4-chlorophenyl)sulfonyl]-5-[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]-heptan-2-yloxy]-2(5H)-furanone | F131 |

| 3-methyl-2H-furo[2,3-c]pyran-2-one | Karrikinolide (KAR1) |

| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | C-30 |

| 5-(dibromomethylene)-2(5H)-furanone | GBr |

| N-Acylhomoserine lactone | AHL |

| Abscisic acid | ABA |

| Gibberellic acid | GA |

Advanced Analytical Techniques for Characterization and Quantification of 2 5h Furanone, 3 Methyl 5 2 Propenyl

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the structural identification of organic molecules. By interacting with electromagnetic radiation, molecules produce unique spectra that reveal details about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR: In a ¹H NMR spectrum of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-, distinct signals would correspond to each unique proton environment. Based on the analysis of 3-methyl-2(5H)-furanone, the methyl group at the C3 position (CH ₃) would likely appear as a singlet or a narrow multiplet around 1.8-2.0 ppm. The protons on the furanone ring (CH ₂) would produce signals further downfield. The introduction of the 5-(2-propenyl) group would add characteristic signals for its vinyl (CH =CH ₂) and methylene (CH ₂) protons, typically observed in the 5-6 ppm and 2.5-3.0 ppm regions, respectively.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For the 3-methyl-2(5H)-furanone core, characteristic peaks include a signal for the carbonyl carbon (C=O) of the lactone at approximately 174 ppm, and signals for the olefinic carbons (C=C) between 118 and 155 ppm. spectrabase.com The methyl carbon would appear significantly upfield. The 5-(2-propenyl) substituent would introduce additional signals for its three distinct carbons.

Interactive Data Table: Predicted NMR Data for 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- based on Analogues

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Carbonyl (C2) | - | ~174 |

| Olefinic (C3) | - | ~118 |

| Olefinic (C4) | ~5.8 | ~155 |

| Methylene (C5) | ~4.8 | ~70 |

| 3-Methyl | ~1.9 | ~10 |

| Allyl CH₂ | ~2.5 | ~35 |

| Allyl CH | ~5.9 | ~135 |

| Allyl =CH₂ | ~5.2 | ~117 |

Note: Predicted values are based on spectral data for 3-methyl-2(5H)-furanone and standard chemical shifts for an allyl group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. It ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, producing a unique fragmentation pattern that serves as a molecular fingerprint.

For the related compound, 3-methyl-2(5H)-furanone (C₅H₆O₂), the molecular weight is approximately 98.10 g/mol . nist.govnih.gov Its electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 98, with other significant fragments corresponding to the loss of functional groups.

The target compound, 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- (C₈H₁₀O₂), has a molecular weight of approximately 138.16 g/mol . Its mass spectrum would be expected to show a molecular ion peak at m/z 138. Key fragmentation pathways would likely involve the loss of the allyl group (a loss of 41 Da, leading to a fragment at m/z 97) and fragmentation of the furanone ring.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₁₀O₂).

Interactive Data Table: Key Mass Spectrometry Fragments

| Compound | Formula | Molecular Weight | Key m/z Fragments |

| 3-Methyl-2(5H)-furanone nist.gov | C₅H₆O₂ | 98.10 | 98 (M⁺), 69, 55, 41 |

| 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- (Predicted) | C₈H₁₀O₂ | 138.16 | 138 (M⁺), 97 (M-allyl)⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-, the IR spectrum would exhibit several characteristic absorption bands. A strong, sharp peak around 1740-1780 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the α,β-unsaturated γ-lactone ring. nih.gov Additional prominent peaks would include C=C stretching vibrations for the double bond within the furanone ring and the allyl group (around 1640-1680 cm⁻¹) and C-O stretching vibrations for the ester linkage (around 1000-1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, providing information about conjugated systems. The α,β-unsaturated carbonyl system of the furanone ring would result in a characteristic absorption maximum (λ_max) in the UV region, typically between 200 and 220 nm.

Chromatographic Separation and Detection

Chromatographic methods are essential for separating the target compound from complex mixtures, enabling its accurate detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds like furanones. nist.gov In this technique, the sample is vaporized and separated based on boiling point and polarity on a capillary column before being detected by a mass spectrometer.

For the analysis of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-, a non-polar or mid-polar column (such as a DB-5ms) would likely be used. The retention time of the compound would be influenced by the temperature program of the GC oven. The NIST Chemistry WebBook contains gas chromatography data for the related compound 3-methyl-2(5H)-furanone, which can serve as a reference point for method development. nist.gov

Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by selecting a specific precursor ion from the initial MS scan and fragmenting it to produce characteristic product ions. This technique is particularly useful for quantifying trace amounts of the compound in complex matrices like food or environmental samples by minimizing interferences. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally unstable for GC-MS. nih.gov For furanone analysis, reverse-phase HPLC is often employed, where compounds are separated on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). nih.govnih.gov

Following separation by LC, the compound is ionized (e.g., by electrospray ionization or atmospheric pressure chemical ionization) and detected by the mass spectrometer. LC-MS/MS methods have been successfully developed for the quantification of various furanone derivatives in complex samples such as baby food, demonstrating high sensitivity and selectivity. nih.gov Such methods could be readily adapted for the analysis of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-.

Supercritical Fluid Chromatography (SFC) in Furanone Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique, offering a compelling alternative to traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the analysis of complex mixtures. twistingmemoirs.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. twistingmemoirs.com This fluid state, achieved above a critical temperature and pressure, possesses unique properties—the density of a liquid for effective solvation and the viscosity of a gas for high diffusion rates and rapid separations. twistingmemoirs.com

For the analysis of furanone derivatives, SFC provides several distinct advantages. Its suitability for volatile and thermally unstable compounds makes it an excellent choice for flavor and fragrance analysis, where analytes can be prone to degradation under the high temperatures often used in GC. The low operating temperatures and use of non-toxic mobile phases like CO₂ and ethanol are particularly beneficial for preserving the integrity of the analyte during purification.

The versatility of SFC allows for the analysis of a wide range of compounds, from nonpolar to polar, by adding organic modifiers (e.g., methanol, ethanol) to the CO₂ mobile phase. twistingmemoirs.comamericanpharmaceuticalreview.com This adaptability is crucial for separating target furanones from complex sample matrices. Studies on structurally similar flavor compounds have demonstrated the successful application of SFC for achieving high-resolution chiral separations, which is essential for distinguishing between enantiomers that may possess different sensory properties. nih.govfigshare.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its analytical power, providing sensitive and selective detection for robust characterization and quantification. americanpharmaceuticalreview.com

Table 1: Typical Parameters for SFC Method Development

| Parameter | Typical Setting / Option | Purpose in Furanone Analysis |

|---|---|---|

| Stationary Phase (Column) | Chiral (e.g., CHIRALPAK AD-H), Silica, 2-Ethylpyridine | To achieve separation based on polarity or stereochemistry. Chiral columns are essential for resolving enantiomers. |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol, Ethanol) | CO₂ acts as the primary solvent. Modifiers are added to adjust polarity and improve the elution of moderately polar furanones. |

| Backpressure | 100 - 250 bar | Controls the density and solvating power of the supercritical fluid, influencing retention times. |

| Temperature | 30 - 50 °C | Affects the viscosity and density of the mobile phase and can influence separation selectivity. Lower temperatures are ideal for volatile compounds. |

| Detector | Mass Spectrometry (MS), Diode Array Detector (DAD) | MS provides high sensitivity and structural information for confident identification. DAD is used for compounds with chromophores. twistingmemoirs.com |

Quantitative Methodologies for Trace Analysis

Analyzing trace levels of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- requires highly sensitive and accurate quantitative methods. The challenges lie in detecting minute quantities of the analyte while overcoming interference from the surrounding sample matrix.

Stable Isotope Dilution Assays for Precise Quantification

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of trace-level compounds in complex matrices. This technique overcomes variations in sample preparation and matrix effects that can plague other quantitative methods. nih.gov The core principle of SIDA involves adding a known amount of an isotopically labeled version of the target analyte—in this case, a labeled 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-—to the sample as an internal standard at the earliest stage of analysis. nih.govmdpi.com

Because the labeled standard is chemically identical to the native analyte, it behaves the same way during extraction, cleanup, and chromatographic separation. Any loss of the analyte during sample workup will be matched by a proportional loss of the internal standard. Quantification is then performed using a mass spectrometer, which can differentiate between the native (unlabeled) and the labeled compound based on their mass difference. The final concentration is calculated from the ratio of the signal from the native analyte to that of the isotopically labeled standard. researchgate.net

Research on other furanone compounds demonstrates the power of this approach. For instance, SIDA has been successfully developed for the quantification of flavor compounds like 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone. researchgate.net Similarly, a SIDA method coupled with UPLC-ESI-MS/MS was established to measure furan (B31954) metabolites in human urine, showcasing excellent precision and robustness. mdpi.comnih.gov

Table 2: Example of Method Precision for SIDA of Furan Metabolites in Urine

| Analyte | Concentration Level | Intra-day CV (%) | Inter-day CV (%) |

|---|---|---|---|

| AcLys-BDA | LOQ | ≤5.7 | ≤5.1 |

| Intermediate | ≤4.1 | ≤5.1 | |

| High | ≤4.1 | ≤5.1 | |

| Lys-BDA | LOQ | ≤5.7 | ≤5.1 |

| Intermediate | ≤4.1 | ≤5.1 | |

| High | ≤4.1 | ≤5.1 |

CV: Coefficient of Variation; LOQ: Limit of Quantification. Data adapted from a pilot study on furan metabolites, demonstrating the high precision achievable with SIDA. mdpi.com

Method Validation for Robust Detection in Diverse Matrices

To ensure that an analytical method provides reliable and reproducible results, it must undergo a rigorous validation process. Method validation demonstrates that the procedure is fit for its intended purpose by evaluating key performance characteristics. gmpinsiders.com For the trace analysis of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- in diverse matrices such as food, beverages, or environmental samples, this step is crucial for generating data of known quality. dongguk.edu

Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). gmpinsiders.com

Studies validating methods for furan and its derivatives in complex food matrices provide a clear blueprint for the requirements. For example, a validated automated solid-phase microextraction (SPME) coupled with GC-MS for furan determination in eight different food matrices, including milk, apple juice, and peanut butter, demonstrated excellent linearity and sensitivity. dongguk.edunih.gov The recovery, which measures the accuracy of the method, ranged from 77.81% to 111.47% across these varied matrices, indicating its robustness. nih.gov

Table 3: Performance Characteristics from a Validated Method for Furan Detection in Food Matrices

| Validation Parameter | Performance Result | Significance |

|---|---|---|

| Linearity (r²) | > 0.990 | Indicates a strong proportional relationship between concentration and instrument response over a specified range. |

| Limit of Detection (LOD) | 0.01 - 0.02 ng/g | The lowest concentration of the analyte that can be reliably detected by the method. |

| Limit of Quantification (LOQ) | 0.04 - 0.06 ng/g | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Accuracy (Recovery) | 77.81 - 111.47% | Demonstrates how close the measured value is to the true value, assessed by analyzing spiked samples. |

| Precision (RSD) | 0.3 - 8.0% | Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov |

Data adapted from studies on furan analysis in various food matrices. nih.govnih.gov

By establishing and verifying these parameters, analysts can ensure that the chosen methodology for 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- is sensitive, accurate, and robust enough for routine analysis in a variety of complex samples.

Computational and Theoretical Studies on 2 5h Furanone, 3 Methyl 5 2 Propenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecule, providing detailed information about its electronic structure and inherent reactivity. researchgate.net Methods such as Density Functional Theory (DFT) or high-accuracy composite models like Gaussian-4 (G4) are used to predict a variety of molecular properties from first principles. researchgate.net

For 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These descriptors are crucial for predicting how the molecule will interact with other chemical species and for identifying potential sites for electrophilic or nucleophilic attack. researchgate.net

The optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. Thermodynamic properties such as the enthalpy of formation can also be determined, indicating the molecule's stability relative to its constituent elements. researchgate.net

Table 1: Calculated Electronic and Structural Properties of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-

| Property | Predicted Value | Method |

| Enthalpy of Formation (gas phase) | -245.8 kJ/mol | G4 Theory |

| HOMO Energy | -6.75 eV | B3LYP/6-31G(d) |

| LUMO Energy | -0.98 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.77 eV | B3LYP/6-31G(d) |

| Dipole Moment | 3.12 Debye | B3LYP/6-31G(d) |

| C=O Bond Length (Furanone Ring) | 1.21 Å | B3LYP/6-31G(d) |

| C=C Bond Length (Furanone Ring) | 1.35 Å | B3LYP/6-31G(d) |

Note: The data in this table are illustrative and represent typical values that would be obtained from quantum chemical calculations for a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular behavior, which is essential for understanding processes like protein-ligand binding and conformational changes. nih.govdntb.gov.ua

For 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-, the presence of the flexible allyl group [-CH₂-CH=CH₂] allows for a wide range of possible three-dimensional arrangements (conformations). MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is critical because the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a biological target like an enzyme's active site. researchgate.net

Furthermore, MD simulations can model the interaction of the furanone derivative with a specific biological target. By placing the molecule in a simulation box with the target protein and solvent (typically water), the simulation can track the binding process, the stability of the resulting complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize it. mdpi.com

Table 2: Typical Parameters for an MD Simulation of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- with a Target Protein

| Parameter | Value / Description |

| Force Field | CHARMM36m or AMBER |

| Solvent Model | TIP3P Water |

| System Size | ~50,000 atoms |

| Simulation Time | 200 nanoseconds (ns) |

| Temperature | 310 K (37 °C) |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Hydrogen Bond Analysis |

Note: This table outlines a standard setup for a molecular dynamics simulation. The specific parameters can be adjusted based on the system and research question.

Molecular Docking Studies for Predictive Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to predict how a molecule might interact with a biological target, providing a hypothesis for its mechanism of action.

In a docking study involving 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-, the 3D structure of the molecule would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (often expressed as a docking score or binding energy), with lower scores typically indicating a more favorable interaction.

These studies can reveal key interactions, such as which amino acid residues in the protein form hydrogen bonds or have hydrophobic contacts with the furanone derivative. This information is invaluable for understanding the structural basis of its activity and for designing more potent analogues. For example, furanone derivatives have been studied for their ability to interfere with bacterial communication systems (quorum sensing), and docking could be used to predict their interaction with key proteins in these pathways. mdpi.com

Table 3: Illustrative Molecular Docking Results for 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- against a Hypothetical Bacterial Receptor

| Parameter | Result |

| Target Protein | Hypothetical Quorum Sensing Receptor (e.g., LasR) |

| Docking Score | -7.2 kcal/mol |

| Predicted Key Interactions | Hydrogen bond between the furanone carbonyl oxygen and a Serine residue. |

| Hydrophobic interactions involving the methyl and allyl groups with Leucine and Tryptophan residues. | |

| Binding Pose | The allyl group is oriented towards a hydrophobic pocket in the active site. |

Note: The results presented are hypothetical and serve to illustrate the type of information generated from a molecular docking study.

Development of Predictive Models for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activity. nih.gov These models are essential for predicting the properties of new, unsynthesized molecules.

To develop a QSAR model for furanone derivatives, a dataset of related compounds, including 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-, would be compiled. For each compound, a set of numerical descriptors representing its structural, electronic, or physicochemical properties would be calculated. These descriptors could include molecular weight, logP (a measure of lipophilicity), dipole moment, and various topological indices.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links these descriptors to an experimentally measured property, such as antimicrobial activity (e.g., minimum inhibitory concentration, MIC). A robust QSAR model can then be used to predict the activity of new furanone derivatives before they are synthesized, prioritizing the most promising candidates for further investigation. nih.gov

Table 4: Example of a Simple QSAR Model for Furanone Derivatives

| Component | Description |

| Dependent Variable | log(1/MIC) - A measure of biological activity |

| Independent Variables (Descriptors) | cLogP (calculated lipophilicity), TPSA (Topological Polar Surface Area), MW (Molecular Weight) |

| Hypothetical QSAR Equation | log(1/MIC) = 0.45 * (cLogP) - 0.02 * (TPSA) + 0.01 * (MW) + 1.2 |

| Statistical Parameters | r² = 0.85 (Coefficient of determination) |

| q² = 0.78 (Cross-validated r²) |

Note: This table illustrates the components of a QSAR model. The equation and parameters are for demonstrative purposes only.

Future Directions and Emerging Research Avenues for 2 5h Furanone, 3 Methyl 5 2 Propenyl

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering Strategies

A fundamental area of future research lies in elucidating the natural biosynthetic pathways of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)-. While the biosynthesis of some furanones, such as certain flavor compounds, is linked to the Maillard reaction or the metabolism of amino acids and sugars, the specific enzymatic routes for many substituted furanones are unknown. nih.govcambridge.org Future investigations should focus on identifying organisms that may produce this compound and mapping the genetic and enzymatic machinery responsible.

Metabolic engineering offers a powerful strategy for the overproduction of this and other valuable furanones. frontiersin.org By identifying the key enzymes and precursor molecules, microbial hosts like Escherichia coli or Saccharomyces cerevisiae could be engineered to produce the target compound from simple, renewable feedstocks. nih.govresearchgate.net This approach has been successfully applied to other classes of natural products like flavonoids and terpenoids. nih.govfrontiersin.org

Table 1: Potential Metabolic Engineering Strategies

| Strategy | Description | Potential Target Genes/Pathways |

|---|---|---|

| Precursor Overproduction | Engineering the host to increase the intracellular pool of key building blocks. | Pathways for amino acid synthesis (e.g., threonine), fatty acid metabolism, or polyketide synthesis. |

| Pathway Gene Overexpression | Introducing and overexpressing the specific genes responsible for the furanone's biosynthesis. | Putative oxidoreductases, synthases, and cyclases identified from a producing organism. |

| Competing Pathway Deletion | Removing or down-regulating metabolic pathways that divert precursors away from furanone production. | Genes involved in central carbon metabolism that compete for the same precursor molecules. |

| Host Optimization | Modifying the host organism to better tolerate and export the furanone product. | Membrane transporter proteins and stress-response genes. |

Development of Advanced Asymmetric Synthetic Strategies for Enantiomerically Pure Furanones

The 5-(2-propenyl)- substituent introduces a chiral center at the C5 position of the furanone ring. The biological activity of chiral molecules is often enantiomer-dependent, meaning the (R) and (S) forms can have vastly different effects. Therefore, developing advanced asymmetric synthetic methods to produce enantiomerically pure 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- is crucial for pharmacological and biological studies.

Current research on other furanones has employed chiral auxiliaries, such as l-menthol (B7771125) or l-borneol, to guide stereoselective reactions. nih.govmdpi.com Future work could adapt these methods or explore more advanced techniques. nih.gov This includes the use of chiral metal catalysts for cycloisomerization reactions or organocatalytic approaches, which offer a greener alternative to traditional metal catalysts. organic-chemistry.org

Table 2: Comparison of Potential Asymmetric Synthesis Approaches

| Method | Principle | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. nih.govmdpi.com | Well-established, reliable for some substrates. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Catalysis | A small amount of a chiral catalyst (metal-based or organic) creates a chiral environment for the reaction. organic-chemistry.org | High efficiency (low catalyst loading), atom economy. | Catalyst design and optimization for the specific substrate. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for separation. | High enantioselectivity, mild reaction conditions. | Finding a suitable enzyme and managing the 50% theoretical maximum yield. |

| Asymmetric Aldol (B89426) Reactions | A stereoselective aldol addition, such as a Mukaiyama aldol reaction, could be used to set the chiral center before cyclization. nih.gov | Versatile for creating stereocenters. | Control of both relative and absolute stereochemistry. |

Discovery of Undiscovered Biological Functions and Molecular Targets in Ecological Contexts

The structural motifs of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- suggest it may possess significant, yet undiscovered, biological functions. Many furanones act as signaling molecules in nature. cambridge.org For instance, halogenated furanones produced by the red alga Delisea pulchra inhibit bacterial biofilm formation by interfering with quorum sensing, a form of bacterial communication. nih.govnih.gov Other furanones function as insect pheromones or play a role in the chemical communication of vertebrates. cambridge.orgwikipedia.org

Future research should investigate whether 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- exhibits similar activities. This could involve screening the compound for its ability to disrupt quorum sensing in pathogenic bacteria, its influence on the behavior of insects, or its role as a defensive compound in plants or marine organisms. Identifying its molecular targets, such as specific proteins or receptors, would be a key step in understanding its mechanism of action. nih.govmdpi.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Furanone Research

A systems biology approach, integrating various "omics" technologies, will be instrumental in accelerating research on this furanone.

Metabolomics: Widely targeted metabolomic profiling can be used to screen different organisms (plants, fungi, bacteria) to identify natural sources of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- and to understand how its production is affected by environmental conditions. nih.gov

Transcriptomics: By comparing the gene expression profiles of organisms under high- and low-producing conditions, RNA-sequencing can identify the genes involved in the furanone's biosynthetic pathway. nih.gov

Proteomics: This technology can identify the actual enzymes (proteins) present in the cell that carry out the biosynthesis, confirming the genetic predictions from transcriptomics.

The integration of these datasets can provide a holistic view of how the furanone is produced and regulated, creating a roadmap for metabolic engineering and synthetic biology efforts. nih.gov

Table 3: Role of Omics Technologies in Furanone Research

| Omics Technology | Research Question Addressed | Expected Outcome |

|---|---|---|

| Metabolomics | What is the metabolic fingerprint of a producing organism? | Identification of the target furanone, its precursors, and related metabolites. nih.gov |

| Transcriptomics | Which genes are active during furanone production? | A list of candidate genes encoding the biosynthetic enzymes. nih.gov |

| Proteomics | Which enzymes are actually present and potentially active? | Confirmation of the enzymes involved in the pathway. |

| Integrative Analysis | How are genes, proteins, and metabolites interconnected? | A comprehensive model of the furanone biosynthetic pathway and its regulation. |

Sustainable Production and Biotransformation Approaches for Furanone Derivatives

Developing sustainable methods for producing 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- is a critical future goal. This moves beyond traditional chemical synthesis, which can rely on harsh conditions and petroleum-based precursors. One promising avenue is the use of biomass-derived starting materials like furfural (B47365), which can be oxidized to form the core furanone ring. researchgate.netrsc.orgorgsyn.org

Biotransformation represents another green chemistry approach. longdom.org In this process, microorganisms or isolated enzymes are used to perform specific chemical conversions on a readily available substrate. nih.gov For example, a simple furanone precursor could be fed to a culture of engineered yeast that expresses an enzyme capable of adding the allyl group at the C5 position. Plant-derived glucosyltransferases have already been used to modify other furanones, demonstrating the feasibility of this approach. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-methyl-5-(2-propenyl)-2(5H)-furanone that influence experimental design in biological studies?

- Answer : The compound's solubility in DMSO (100 mg/mL, ~1.2 M) and sensitivity to temperature (storage at -80°C for long-term stability; -20°C for short-term) are critical for maintaining bioactivity . Its α,β-unsaturated δ-lactone motif enables electrophilic reactivity, which is essential for interactions with bacterial enzymes (e.g., PTP1B inhibition) and biofilm disruption. Purity (>99%) must be verified via HPLC to avoid confounding results in dose-response assays .

Q. What synthetic routes are commonly used to prepare 2(5H)-furanone derivatives, including 3-methyl-5-(2-propenyl) variants?

- Answer : Key methods include:

- Lewis acid-mediated cyclization : For stereoselective synthesis of 5-alkoxy-3,4-dihalo-2(5H)-furanones (e.g., BF₃·Et₂O catalysis) .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to introduce bis-1,2,3-triazole units, enhancing antimicrobial activity .

- Biphenyl ether coupling : Suzuki-Miyaura reactions to append aromatic groups, improving bioavailability .

Q. What standard assays evaluate the antimicrobial activity of 3-methyl-5-(2-propenyl)-2(5H)-furanone?

- Answer :

- Minimum Inhibitory Concentration (MIC) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Biofilm inhibition : Crystal violet staining to quantify reduced biomass in Pseudomonas aeruginosa .

- Quorum sensing disruption : Reporter gene assays (e.g., lux-based systems) to measure interference with bacterial communication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy across studies?

- Answer : Discrepancies often arise from strain-specific resistance mechanisms or variations in derivative structures. Mitigation strategies include:

- Comparative MIC profiling : Test derivatives (e.g., halogenated vs. alkylated) against isogenic mutant strains .

- Structural dynamics analysis : Use NMR or X-ray crystallography to correlate substituent positions (e.g., 3-methyl vs. 5-propenyl) with activity .

Q. What strategies enable stereoselective synthesis of 2(5H)-furanone derivatives?

- Answer :

- Chiral auxiliaries : Employ Evans oxazolidinones to control C5 stereochemistry during lactonization .

- Asymmetric catalysis : Use palladium complexes with BINAP ligands for enantioselective allylic alkylation .

- Circular dichroism (CD) validation : Confirm enantiomeric purity post-synthesis .

Q. How can derivatives be optimized for enhanced antifungal activity against resistant Candida species?

- Answer :

- Triazole hybrid synthesis : Combine 2(5H)-furanone with fluconazole-like moieties via Huisgen cycloaddition to bypass efflux pumps .

- SAR-guided design : Computational docking (e.g., AutoDock Vina) identifies critical interactions with fungal CYP51 or ergosterol biosynthesis enzymes .

Q. What analytical challenges arise in quantifying 3-methyl-5-(2-propenyl)-2(5H)-furanone in complex matrices, and how are they addressed?

- Answer :

- Co-elution in GC-MS : Use polar capillary columns (e.g., DB-WAX) to separate volatiles from lipid oxidation byproducts .

- Isotope dilution : Synthesize ¹³C-labeled analogs as internal standards for LC-MS/MS quantification in microbial lysates .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.